

Cell-Based Assay Development for Novel Therapeutics

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Compound of Interest		
Compound Name:	GSK8062	
Cat. No.:	B1672400	Get Quote

Application Note and Protocol: GSK8062 (FXR Agonist)

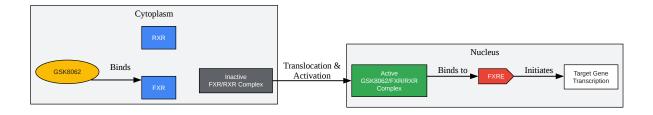
Introduction:

GSK8062 is an agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1] As an FXR agonist, **GSK8062** holds therapeutic potential for various metabolic diseases. This document provides a detailed protocol for a cell-based reporter assay to characterize the activity of **GSK8062** and other potential FXR agonists.

Signaling Pathway:

FXR is a ligand-activated transcription factor. Upon binding to an agonist like **GSK8062**, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, leading to their transcription.





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Caption: FXR Signaling Pathway Activation by GSK8062.

Experimental Protocol: FXR Reporter Gene Assay

This protocol describes a transient transfection-based reporter assay to measure the activation of FXR by **GSK8062**.

Materials:

- HEK293T cells
- DMEM with 10% FBS and 1% Penicillin-Streptomycin
- Opti-MEM
- Lipofectamine 2000
- pCMV-hFXR expression vector
- pCMV-hRXR expression vector
- FXRE-luciferase reporter vector
- pRL-TK (Renilla luciferase control vector)



GSK8062

- Dual-Luciferase Reporter Assay System
- 96-well white, clear-bottom cell culture plates
- Luminometer

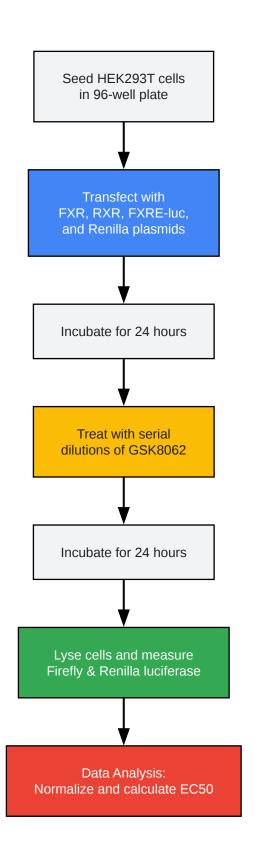
Methodology:

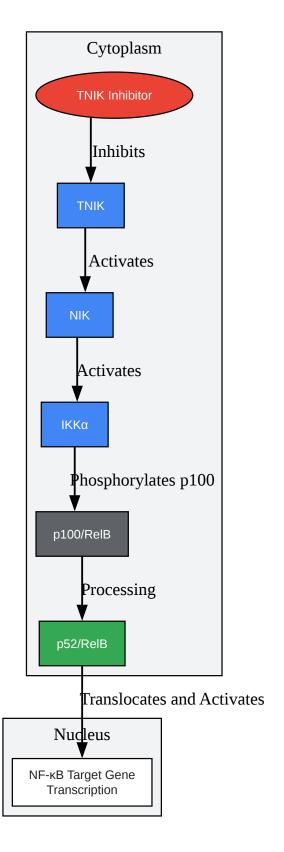
- · Cell Seeding:
 - Trypsinize and count HEK293T cells.
 - Seed 2 x 10⁴ cells per well in a 96-well plate.
 - Incubate overnight at 37°C, 5% CO2.
- Transfection:
 - For each well, prepare a DNA mix in Opti-MEM: 50 ng pCMV-hFXR, 50 ng pCMV-hRXR,
 100 ng FXRE-luciferase, and 10 ng pRL-TK.
 - Prepare a Lipofectamine 2000 mix in Opti-MEM according to the manufacturer's protocol.
 - Combine the DNA and Lipofectamine 2000 mixes and incubate for 20 minutes at room temperature.
 - Add the transfection complex to the cells.
 - Incubate for 24 hours.
- Compound Treatment:
 - Prepare serial dilutions of GSK8062 in DMEM.
 - Remove the transfection medium from the cells and replace it with the compound dilutions.



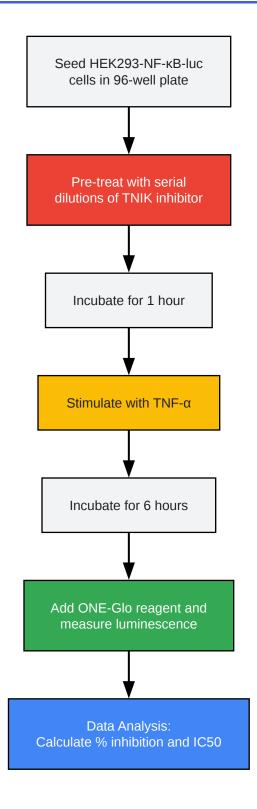
- Include a vehicle control (e.g., 0.1% DMSO).
- o Incubate for 24 hours.
- Luciferase Assay:
 - Lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.
 - Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
- Data Analysis:
 - Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
 - o Calculate the fold induction relative to the vehicle control.
 - Plot the fold induction against the log of the GSK8062 concentration and fit a doseresponse curve to determine the EC50.











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References

- 1. GSK-8062 | TargetMol [targetmol.com]
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